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Compound of Interest

Compound Name: Picraline

Cat. No.: B586500 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Picraline, an indole alkaloid isolated from plants of the Alstonia genus. This document is

intended to serve as a core resource for researchers engaged in natural product chemistry,

pharmacology, and drug development.

Note on Nomenclature: The data presented herein is primarily associated with the compound

identified as "Picralstonine" in the cited literature. Picralstonine is considered to be synonymous

with or a closely related structural isomer of Picraline. For clarity and accuracy, the name used

in the original source will be maintained in the data presentation.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Picraline (Picralstonine).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Picralstonine (300 MHz, CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

3 3.61 d 4.59

5α 4.84 m

5β 3.01 d 15.6

6α 2.44 m

6β 2.22 m

9 7.51 d 7.5

10 7.12 t 7.5

11 7.26 t 7.5

12 7.46 d 7.5

14α 2.76 dd 13.75, 4.34

14β 2.16 m

15 3.27 m

17 2.44 d 6.94

18 5.40 dd 6.94, 4.5

20α 3.10 d 17.61

20β 3.77 dm 17.61

OCH₃ 3.72 s

NH 8.05 s

Data sourced from Atta-ur-Rahman et al. (1987).

Table 2: ¹³C NMR Spectroscopic Data for Picralstonine (75 MHz, CDCl₃)
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Carbon Chemical Shift (δ, ppm)

2 136.2

3 52.1

5 53.7

6 35.1

7 109.8

8 128.1

9 118.2

10 119.7

11 121.8

12 110.9

13 136.2

14 26.0

15 35.1

16 109.8

17 45.9

18 124.9

19 130.1

20 45.9

21 53.7

C=O 170.5

OCH₃ 52.1

Data sourced from Atta-ur-Rahman et al. (1987).
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Infrared (IR) Spectroscopy
Specific IR data for Picralstonine is not readily available in the reviewed literature. However,

analysis of related indole alkaloids from Alstonia scholaris suggests the presence of the

following characteristic absorption peaks:

~3431 cm⁻¹: N-H stretching vibration of the indole ring.

~1735 cm⁻¹ and ~1718 cm⁻¹: C=O stretching vibrations, indicative of ester and/or ketone

functional groups.

Mass Spectrometry (MS)
Detailed mass spectral data and fragmentation patterns for Picralstonine are not explicitly

provided in the readily available literature. However, based on the structure of related indole

alkaloids, the molecular ion peak (M+) would be expected, followed by fragmentation patterns

characteristic of the indole nucleus and the specific side chains. Common fragmentation would

likely involve the loss of the methoxycarbonyl group and cleavages within the complex ring

system.

Experimental Protocols
The following protocols are generalized from methods described for the isolation and

spectroscopic analysis of alkaloids from Alstonia scholaris.

Isolation of Picraline (Picralstonine)
A general workflow for the isolation of alkaloids from Alstonia scholaris is depicted below.
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Figure 1. General workflow for the isolation of Picraline.

NMR Spectroscopic Analysis
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Sample Preparation: A few milligrams of the purified alkaloid are dissolved in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz (or higher) NMR

spectrometer.

¹H NMR: Standard acquisition parameters are used. Chemical shifts are reported in ppm

relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are reported in ppm

relative to the solvent peak of CDCl₃ (δ 77.0 ppm).

Infrared (IR) Spectroscopic Analysis
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr)

and pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometric (MS) Analysis
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g.,

GC-MS or LC-MS), is used.

Ionization: Electron Impact (EI) is a common ionization method for this class of compounds.

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are

recorded.

Logical Relationships in Spectroscopic Analysis
The process of structure elucidation using spectroscopic data follows a logical progression, as

illustrated below.
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Figure 2. Logical flow of structure elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of Picraline: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b586500#spectroscopic-data-nmr-ir-ms-of-picraline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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